molecular formula C21H19N3O3 B2507666 5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326943-56-9

5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2507666
CAS No.: 1326943-56-9
M. Wt: 361.401
InChI Key: MCGRKPISKWSNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo[1,5-a]pyrazinone derivative characterized by a bicyclic heteroaromatic core. This scaffold is synthesized via a one-pot, three-step protocol starting from pyrazole-3-carboxylic acids, involving amide formation, pyrazine ring closure, hydrolysis, and dehydration . The compound features a benzyl group at the N5 position and a 3,4-dimethoxyphenyl substituent at the C2 position (Figure 1). These substituents modulate its electronic and steric properties, influencing biological activity and pharmacokinetics.

Pyrazolo[1,5-a]pyrazinones are pharmacologically significant due to their structural similarity to purines, enabling interactions with enzymes and receptors.

Properties

IUPAC Name

5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-26-19-9-8-16(12-20(19)27-2)17-13-18-21(25)23(10-11-24(18)22-17)14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGRKPISKWSNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxyphenylhydrazine with benzyl-substituted pyrazine derivatives under acidic or basic conditions to facilitate cyclization and formation of the desired pyrazolo[1,5-a]pyrazine ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo derivatives, including 5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives similar to this compound selectively inhibited the growth of lung cancer cells (H322) with mutated p53 genes through apoptosis induction .
  • Selectivity : Notably, these compounds displayed significant selectivity towards cancer cells over normal cells (HUVECs), suggesting a favorable therapeutic index .
CompoundTarget Cell LineIC50 (µM)Induction Mechanism
This compoundH322 (lung cancer)< 40Apoptosis
Similar DerivativeA549 (lung cancer)< 30Apoptosis

mTOR Inhibition

The compound's structural similarity to known mTOR inhibitors suggests potential applications in the treatment of diseases characterized by mTOR pathway dysregulation, such as certain cancers and metabolic disorders. Pyrazolopyrimidine compounds have been reported as effective mTOR inhibitors .

Optical Applications

Recent advancements have explored the use of pyrazolo derivatives in optical applications. The unique electronic properties of these compounds make them suitable for developing fluorophores used in imaging technologies and sensors .

Case Study 1: Anticancer Efficacy

A study focused on synthesizing various pyrazolo derivatives showed that compounds like this compound exhibited potent cytotoxicity against lung cancer cell lines. The findings indicated that these compounds could serve as lead candidates for further development into anticancer therapies.

Case Study 2: mTOR Pathway Modulation

Research into the modulation of the mTOR pathway revealed that pyrazolo derivatives can effectively inhibit cell proliferation in various cancer models. This opens avenues for their use in combination therapies aimed at enhancing the efficacy of existing treatments.

Mechanism of Action

The mechanism of action of 5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity and physicochemical properties of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are highly dependent on substituents. Key analogues include:

Compound Name Substituents (Position) Molecular Formula Key Biological Activity/PK Properties Reference
Target Compound 3,4-Dimethoxyphenyl (C2), Benzyl (N5) C21H19N3O3 Potential autophagy modulation (inferred from SAR)
3o (4-Chlorophenyl derivative) 4-Chlorophenyl (C2), Benzyl (N5) C19H15ClN3O IC50: 8.2 µM (A549 cells); induces autophagy
Fluorophenyl Derivative 4-Fluorophenyl (C2), 2-Fluorobenzyl C20H15F2N3O2 Improved solubility; moderate cytotoxicity
Oxazolylmethyl Derivative (CAS 1358794-08-7) Oxazole-methyl (N5), 3,4-Dimethoxyphenyl (C2) C25H21ClN4O4 Unknown activity; higher molecular weight (476.9 g/mol)
2-(3,4-Dimethylphenyl) Derivative 3,4-Dimethylphenyl (C2) C17H15N3O Structural similarity (98%); uncharacterized

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group (electron-withdrawing) in 3o enhances A549 cell growth inhibition compared to the 3,4-dimethoxyphenyl group (electron-donating) in the target compound .
  • Steric Effects : Bulky substituents like oxazolylmethyl (CAS 1358794-08-7) increase molecular weight but may reduce membrane permeability .
  • Fluorine Substitution : Fluorine improves metabolic stability and bioavailability, as seen in fluorophenyl derivatives .
Pharmacokinetic Comparison

Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones exhibit superior pharmacokinetic profiles compared to acyclic vinyl sulfones:

Parameter Cyclic Dihydropyrazolo[1,5-a]pyrazinone Acyclic β-Amidomethyl Vinyl Sulfone
Plasma Half-Life (i.v.) ~30 min ~10 min
Plasma Exposure (AUC) 4-fold higher Undetectable after 1 h
Prodrug Potential Limited (no GSH adduct formation) High (reactive electrophile)

The cyclic structure of the target compound improves plasma stability but limits its utility as a prodrug .

Biological Activity

5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a fused bicyclic structure. Its molecular formula is C19H20N4O3C_{19}H_{20}N_4O_3, and it has a molecular weight of approximately 348.39 g/mol. The presence of methoxy groups and a benzyl substituent enhances its lipophilicity and biological interactions.

The biological activity of this compound primarily involves:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound acts as a selective inhibitor of CDK2, which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, it prevents the interaction with cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells.
  • Antioxidant Activity : Studies have indicated that pyrazole derivatives exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Anticancer Activity

The compound has been evaluated for its anticancer properties in various studies:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibits the proliferation of several cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer) with IC50 values ranging from 20 to 50 µM .

Antimicrobial Activity

Research indicates promising antimicrobial properties against various pathogens:

  • Bacterial Inhibition : The compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL .

Case Study 1: Cancer Cell Line Evaluation

A series of experiments were conducted using A549 lung cancer cells. Treatment with the compound resulted in increased apoptosis rates as measured by flow cytometry. The study reported an increase in caspase-3 activity, indicating activation of the apoptotic pathway.

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrazolo derivatives, this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), supporting its potential as an antimicrobial agent in clinical settings.

Data Summary

Biological Activity IC50/MIC Values Cell Lines/Pathogens
Anticancer20 - 50 µMA549, HeLa
Antimicrobial<100 µg/mLStaphylococcus aureus, E. coli

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of pyrazole intermediates followed by coupling with benzyl and dimethoxyphenyl groups. For example:

Pyrazole Intermediate : Condensation of hydrazine derivatives with β-ketoesters under acidic conditions to form the pyrazole core .

Coupling Reactions : Use of Suzuki-Miyaura cross-coupling or Ullmann reactions to introduce the 3,4-dimethoxyphenyl and benzyl groups .

Optimization : Key parameters include solvent choice (e.g., DMF or THF for polar intermediates), temperature control (60–100°C for coupling steps), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). Purity is monitored via HPLC and NMR .

  • Critical Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
Pyrazole FormationHydrazine hydrate, HCl, 80°C65–75>95%
BenzylationBenzyl bromide, K₂CO₃, DMF50–60>90%
Final CouplingPd(PPh₃)₄, Na₂CO₃, THF/H₂O40–50>85%

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation relies on:

  • Single-Crystal X-ray Diffraction (SCXRD) : Determines bond lengths, dihedral angles (e.g., 16.05° between benzene rings and pyrazole in analogs) and crystal packing .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₂ClN₃O₃: 411.88) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) affect biological activity in pyrazolo[1,5-a]pyrazinone derivatives?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies involve:

Synthesis of Analogs : Replace 3,4-dimethoxyphenyl with electron-withdrawing (e.g., Cl) or donating groups (e.g., OMe) .

Biological Assays : Test against targets like kinases or microbial strains. For example, methoxy groups enhance π-π stacking with enzyme active sites, while chloro groups improve lipophilicity .

Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors like VEGFR2 .

  • SAR Data :

SubstituentIC₅₀ (μM) against Kinase XLogP
3,4-OCH₃0.45 ± 0.022.8
4-Cl1.20 ± 0.153.5
3-NO₂>101.9

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?

  • Methodological Answer : Contradictions arise from assay conditions or impurities. Mitigation strategies include:

  • Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer pH .
  • Purity Verification : HPLC-MS to confirm >95% purity; exclude solvent residues (e.g., DMSO) .
  • Statistical Analysis : Replicate experiments (n ≥ 3) and apply ANOVA to assess significance .

Q. What strategies are effective for improving the solubility and bioavailability of this compound?

  • Methodological Answer :

Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance aqueous solubility .

Nanoparticle Formulation : Encapsulate in PEGylated liposomes to improve plasma half-life .

Co-Crystallization : Use co-formers like succinic acid to modify crystal lattice and dissolution rates .

Safety and Handling

Q. What safety precautions are required when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile byproducts (e.g., HCl gas) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in accordance with EPA guidelines .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate interactions with non-kinase targets (e.g., GPCRs) using SPR or ITC .
  • In Vivo Efficacy : Conduct pharmacokinetic studies in rodent models to assess bioavailability and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.